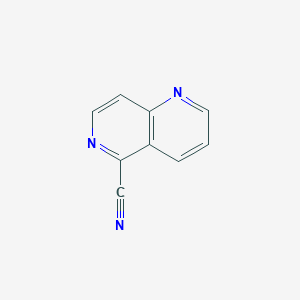
1,6-Naphthyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthyridine-5-carbonitrile is a chemical compound with the linear formula C9H5N3. It has a molecular weight of 155.16 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H . The InChI key for this compound is MAFYIHVFQQCKHY-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, a subsequent nucleophilic aromatic substitution can take place to generate an anionic intermediate. The elimination of halide then affords the desired products .
Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.16 .
Scientific Research Applications
Synthesis and Derivative Formation
1,6-Naphthyridine-5-carbonitrile and its derivatives have been extensively studied for their synthetic applications. A notable method involves the facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones, which are derived from this compound, providing a new pathway for creating these compounds (Singh & Lesher, 1990). Additionally, a variety of naphthyridine derivatives have been synthesized for various applications, demonstrating the versatility of this compound as a starting material (Azab et al., 2012).
Corrosion Inhibition
Naphthyridine derivatives, including those derived from this compound, have shown promising results as corrosion inhibitors for metals in acidic environments. Their high inhibition efficiency suggests potential industrial applications in protecting metal surfaces (Singh et al., 2016).
Fluorescence and Photoluminescent Properties
The synthesis and study of fluorescence properties of this compound derivatives have been a significant area of research. These compounds exhibit high fluorescence quantum yields, making them potential candidates for applications in organic fluorescent materials and sensors (Wu et al., 2010).
Solar Cell Applications
Ruthenium (II) complexes coordinated with naphthyridine derivatives, including those derived from this compound, have been used in dye-sensitized solar cells. These compounds have demonstrated considerable current conversion efficiency, highlighting their potential in renewable energy technologies (Anandan et al., 2004).
Tautomerization and NLO Properties
Studies on the tautomerization and nonlinear optical (NLO) properties of this compound derivatives have revealed insights into their electronic properties and potential applications in materials science (Wazzan & Safi, 2017).
Safety and Hazards
The safety information for 1,6-Naphthyridine-5-carbonitrile includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers
The relevant papers for this compound include various studies on its synthesis, properties, and applications . These papers provide valuable insights into the chemical behavior and potential uses of this compound.
Mechanism of Action
Target of Action
1,6-Naphthyridine-5-carbonitrile is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Mode of Action
It is known that the compound interacts with its targets to exert its pharmacological effects .
Biochemical Pathways
Given its broad range of pharmacological activities, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Result of Action
Given its broad range of pharmacological activities, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-5-carbonitrile is pharmacologically active and has been associated with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities
Cellular Effects
The cellular effects of this compound are primarily observed in its anticancer activity. It has been shown to have a significant impact on different cancer cell lines
Molecular Mechanism
It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity . More detailed studies are needed to understand its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
1,6-naphthyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9-7-2-1-4-11-8(7)3-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYIHVFQQCKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
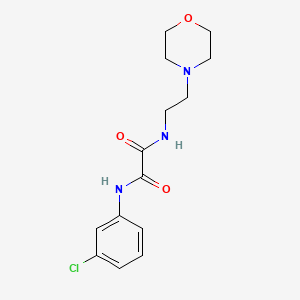
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2603350.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopropylacetamide](/img/structure/B2603353.png)
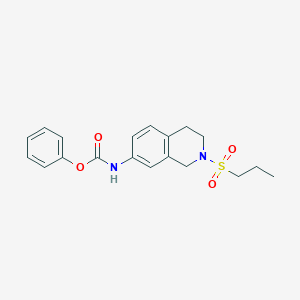
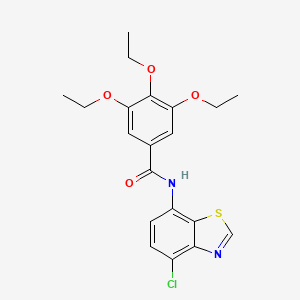
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)
![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)
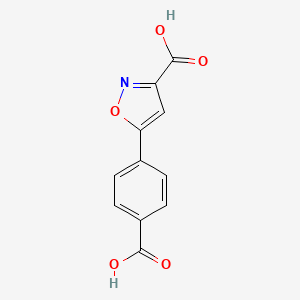
![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)
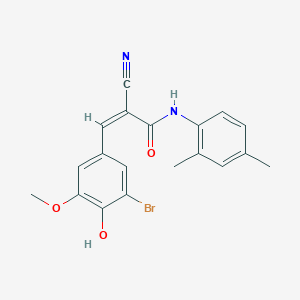
![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)